Elacytarabine

Overview

Description

Elacytarabine is a fatty acid derivative of cytarabine, a well-known cytotoxic cancer drug. Cytarabine is primarily used to treat leukemia but has limitations such as minimal uptake in solid tumors. This compound was designed to overcome these limitations and has shown considerable uptake in solid tumor cells. It belongs to the nucleoside analog class and has improved biological properties, making it a promising candidate for treating solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .

Preparation Methods

Elacytarabine is synthesized through an esterification reaction between cytarabine and elaidic acid. This process involves the use of lipid vector technology to enhance the lipophilicity of the compound, thereby improving its cellular uptake and retention . The synthetic route typically involves the following steps:

Activation of Elaidic Acid: Elaidic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification: The activated elaidic acid is then reacted with cytarabine in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions to form this compound.

Purification: The resulting product is purified using techniques like column chromatography to obtain pure this compound.

Chemical Reactions Analysis

Elacytarabine undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous environments, this compound can hydrolyze to release cytarabine and elaidic acid.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in biological systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions are cytarabine and its derivatives .

Scientific Research Applications

Elacytarabine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound for studying esterification reactions and lipid vector technology.

Biology: It is employed in research focused on cellular uptake mechanisms and the role of lipid modifications in drug delivery.

Medicine: this compound is being investigated for its potential to treat various types of cancer, including leukemia, non-small cell lung cancer, malignant melanoma, and ovarian cancer.

Mechanism of Action

Elacytarabine exerts its effects through a mechanism similar to that of cytarabine but with enhanced properties. As a prodrug, this compound is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase. This active metabolite competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, this compound shows increased cellular uptake and retention, resulting in higher activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .

Comparison with Similar Compounds

Elacytarabine is often compared with other nucleoside analogs, particularly cytarabine. The key differences and similarities are as follows:

Biological Activity

Elacytarabine, also known as CP-4055, is a novel cytotoxic nucleoside analogue derived from cytarabine. It was specifically designed to overcome the limitations associated with cytarabine, particularly its resistance mechanisms in various cancers. This article provides an in-depth analysis of the biological activity of this compound, supported by preclinical studies, clinical trial data, and case studies.

This compound functions as a prodrug that is converted intracellularly into cytarabine triphosphate. Its mechanism of action is similar to that of cytarabine but includes several enhancements:

- Increased Cellular Uptake : this compound demonstrates improved cellular uptake and retention compared to cytarabine, which enhances its efficacy in inhibiting DNA synthesis.

- Resistance Bypass : It has shown the ability to bypass nucleoside transporter-mediated resistance mechanisms that limit the effectiveness of traditional nucleoside analogues like cytarabine .

- Dual Inhibition : In addition to inhibiting DNA synthesis, this compound also inhibits RNA synthesis, a feature not observed with its parent compound .

Preclinical Studies

Numerous preclinical studies have illustrated the potential benefits of this compound:

- In Vitro Studies : Research indicates that this compound can effectively inhibit cell proliferation in various leukemia cell lines. For instance, it demonstrated superior efficacy in preventing DNA synthesis compared to cytarabine in murine models .

-

In Vivo Studies : In animal models, this compound has shown significant antitumor activity:

- A study involving Raji Burkitt’s lymphoma models reported a mean survival time exceeding 70 days for animals treated with this compound, compared to only 13.2 days for those treated with saline or cytarabine .

- Other solid tumor models (e.g., melanoma and non-small cell lung cancer) exhibited partial or complete tumor regression following this compound treatment .

Clinical Trials

This compound has undergone several clinical trials, primarily focusing on hematologic malignancies:

- Phase III Trials : An international randomized phase III study assessed this compound's efficacy versus investigator choice in patients with relapsed/refractory acute myeloid leukemia (AML). Although initial results were promising, further studies indicated limited effectiveness in solid tumors .

- Efficacy in AML : Clinical trials have shown that this compound can induce responses in patients with relapsed/refractory AML. A notable study reported a response rate of approximately 30% among treated patients .

Case Studies

Several case studies provide insight into the clinical application of this compound:

- Case Study 1 : A patient with relapsed AML showed a significant reduction in blast cells after treatment with this compound combined with standard chemotherapy. This case highlighted the potential for this compound to enhance treatment outcomes when used alongside other agents.

- Case Study 2 : In another instance involving a patient with non-small cell lung cancer (NSCLC), this compound was administered alongside bevacizumab. The combination therapy resulted in a notable tumor reduction and improved patient quality of life .

Summary of Findings

The biological activity of this compound is characterized by its enhanced pharmacological properties compared to cytarabine. Key findings include:

| Feature | This compound | Cytarabine |

|---|---|---|

| Cellular Uptake | High | Moderate |

| Resistance Mechanisms Bypass | Yes | No |

| DNA Synthesis Inhibition | Yes | Yes |

| RNA Synthesis Inhibition | Yes | No |

| Efficacy in Solid Tumors | Promising (in preclinical studies) | Limited |

Properties

IUPAC Name |

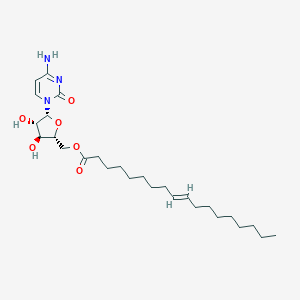

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFGNMFWNBOBGE-FNNZEKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031218 | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

101235-34-1, 188181-42-2 | |

| Record name | 5'-Oleoyl cytarabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACYTARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.